Unii-8P2yhr7U28
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Overview
Description
The compound Unii-8P2yhr7U28 is a complex organic molecule with a unique heptacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Unii-8P2yhr7U28 typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core heptacyclic structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include strong acids and bases, oxidizing agents, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and production costs. Advanced purification techniques such as chromatography and crystallization are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetate group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical processes or applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biomolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a candidate for drug development and enzyme studies.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its structural features suggest it may interact with specific molecular targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and material science.
Mechanism of Action
The mechanism of action of Unii-8P2yhr7U28 involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Unii-8P2yhr7U28 shares similarities with other heptacyclic compounds that possess multiple functional groups.
- Compounds such as (9,19-Dihydroxy-11,17-dimethyl-3,5,7,15,21-pentaoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-2(13),8,10,12(26),16(25),17,19-heptaen-24-yl) butyrate and (9,19-Dihydroxy-11,17-dimethyl-3,5,7,15,21-pentaoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-2(13),8,10,12(26),16(25),17,19-heptaen-24-yl) propionate exhibit similar reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
7599-61-3 |
---|---|
Molecular Formula |
C28H18O11 |
Molecular Weight |
530.4 g/mol |
IUPAC Name |
(9,19-dihydroxy-11,17-dimethyl-3,5,7,15,21-pentaoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-2(13),8,10,12(26),16(25),17,19-heptaen-24-yl) acetate |
InChI |
InChI=1S/C28H18O11/c1-7-4-10(30)14-16-12(7)17-18-22(32)13-8(2)5-11(31)15-20(13)28(6-37-25(15)34,24(18)38-9(3)29)21(17)23(33)19(16)27(36)39-26(14)35/h4-5,18-19,24,30-31H,6H2,1-3H3 |
InChI Key |
YVWDXSQBVLTUFA-RLDDGWBFSA-N |
SMILES |
CC1=CC(=C2C3=C1C4=C(C(=O)C3C(=O)OC2=O)C56COC(=O)C7=C(C=C(C(=C75)C(=O)C4C6OC(=O)C)C)O)O |
Canonical SMILES |
CC1=CC(=C2C3=C1C4=C(C(=O)C3C(=O)OC2=O)C56COC(=O)C7=C(C=C(C(=C75)C(=O)C4C6OC(=O)C)C)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Xenoclauxin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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